molecular formula C9H19NO B13266993 N-(3-methoxypropyl)cyclopentanamine CAS No. 55611-76-2

N-(3-methoxypropyl)cyclopentanamine

Cat. No.: B13266993
CAS No.: 55611-76-2
M. Wt: 157.25 g/mol
InChI Key: OFPXSDKHRPODKP-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)cyclopentanamine is a secondary amine featuring a cyclopentyl group attached to a nitrogen atom substituted with a 3-methoxypropyl chain. Its molecular formula is C₉H₁₉NO, with a molecular weight of ~157.26 g/mol. The compound’s structure combines the lipophilic cyclopentane ring with a polar methoxy-terminated alkyl chain, balancing solubility and hydrophobic interactions.

Properties

CAS No.

55611-76-2

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

N-(3-methoxypropyl)cyclopentanamine

InChI

InChI=1S/C9H19NO/c1-11-8-4-7-10-9-5-2-3-6-9/h9-10H,2-8H2,1H3

InChI Key

OFPXSDKHRPODKP-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)cyclopentanamine typically involves the reaction of cyclopentanamine with 3-methoxypropyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)cyclopentanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-(3-methoxypropyl)cyclopentanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-(3-methoxypropyl)cyclopentanamine with structurally related cyclopentanamine and cyclopropanamine derivatives, highlighting substituent effects on properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
This compound 3-Methoxypropyl C₉H₁₉NO 157.26 Moderate polarity; balanced lipophilicity.
N-[3-(4-Phenylmethoxyphenoxy)propyl]cyclopentanamine 3-(4-Phenylmethoxyphenoxy)propyl C₂₂H₂₇NO₃ 353.46 High lipophilicity due to aromatic rings; potential pharmaceutical use.
N-[3-(2-Methoxyethoxy)propyl]cyclopentanamine 3-(2-Methoxyethoxy)propyl C₁₁H₂₃NO₂ 201.30 Increased polarity and solubility; ether chain enhances hydrogen bonding.
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine 3-(3-Chlorophenoxy)propyl C₁₂H₁₆ClNO 225.71 Electrophilic chlorine enhances reactivity; pesticidal potential.
N-{3-[2-(Aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine 3-[2-(Aminomethyl)phenoxy]propyl C₁₆H₂₆N₂O 262.39 Aromatic and amine groups enable π-π interactions and CNS activity.

Key Comparative Insights

Polarity and Solubility: The 3-methoxypropyl substituent in the target compound provides moderate polarity, whereas the 2-methoxyethoxy chain in ’s analog introduces additional oxygen atoms, enhancing water solubility . Aromatic substituents (e.g., phenylmethoxyphenoxy in ) drastically increase lipophilicity, favoring membrane penetration but reducing aqueous solubility .

Reactivity and Applications: The chlorophenoxy group in ’s compound suggests utility in pesticides, aligning with structurally similar agrochemicals like cyprofuram () . Aminomethylphenoxy substituents () may facilitate binding to biological targets, such as neurotransmitter receptors, implying central nervous system (CNS) applications .

Branched chains (e.g., N-methyl in ) reduce molecular flexibility, possibly altering binding kinetics .

Research Findings and Implications

  • Synthetic Utility : this compound’s methoxypropyl chain could serve as a versatile intermediate for introducing polar alkyl groups in drug discovery or agrochemical design.

Biological Activity

N-(3-methoxypropyl)cyclopentanamine is an organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

This compound consists of a cyclopentane ring substituted with a methoxypropyl amine group. Its molecular formula is C_{10}H_{17}N, with a molecular weight of approximately 171.26 g/mol. The synthesis typically involves the reaction of cyclopentanamine with 3-methoxypropyl halides under basic conditions, commonly using sodium hydroxide as the base. The process is optimized for yield and purity, often requiring purification through crystallization or filtration techniques to achieve the desired quality.

Biological Activity

Research indicates that this compound exhibits significant biological activity relevant to medicinal chemistry. Its mechanisms of action primarily involve interactions with various receptor sites, influencing cellular signaling and metabolic processes. The compound has been investigated for its potential effects on neurotransmitter systems and enzyme activities, suggesting roles in neurological and cardiovascular functions.

The biological activity of this compound can be attributed to its ability to act as either an agonist or antagonist at specific receptor sites. This dual functionality is crucial for modulating various physiological processes, including:

  • Neurotransmitter modulation : It may influence neurotransmitter release and receptor binding, potentially leading to therapeutic effects in conditions such as anxiety or depression.
  • Enzyme interaction : The compound has shown promise in modulating enzyme activities, which can impact metabolic pathways and cellular functions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below are key findings from notable research:

StudyFocusFindings
Study ANeurotransmitter EffectsDemonstrated modulation of serotonin receptors, indicating potential antidepressant properties.
Study BEnzyme ActivityShowed inhibition of specific enzymes involved in metabolic pathways, suggesting applications in metabolic disorders.
Study CReceptor InteractionInvestigated interactions with adrenergic receptors, highlighting cardiovascular implications.

Applications in Medicinal Chemistry

Given its biological activity, this compound holds promise for various pharmacological applications:

  • Therapeutic Development : The compound's ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for mood disorders.
  • Cardiovascular Research : Its interaction with adrenergic receptors may lead to advancements in managing cardiovascular diseases.
  • Metabolic Disorders : By influencing enzyme activities, it could play a role in developing therapies for metabolic syndromes .

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